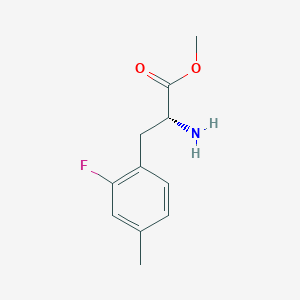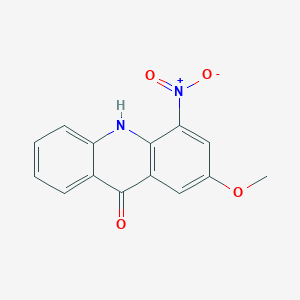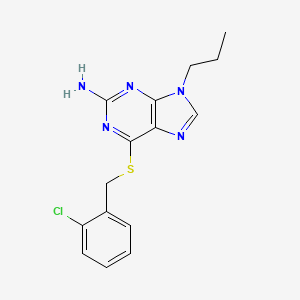
6-((2-chlorobenzyl)thio)-9-propyl-9H-purin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((2-chlorobenzyl)thio)-9-propyl-9H-purin-2-amine is a synthetic compound that belongs to the purine class of molecules This compound is characterized by the presence of a 2-chlorobenzylthio group attached to the purine ring system, which is further substituted with a propyl group at the 9-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-chlorobenzyl)thio)-9-propyl-9H-purin-2-amine typically involves the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing precursors.
Introduction of the Propyl Group: The propyl group is introduced at the 9-position of the purine ring through alkylation reactions using propyl halides under basic conditions.
Attachment of the 2-chlorobenzylthio Group: The final step involves the nucleophilic substitution reaction where the 2-chlorobenzylthio group is attached to the purine core. This is typically achieved using 2-chlorobenzyl chloride and a thiol reagent in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the nitro groups, if present, converting them into amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as thiols and amines are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Amines: Formed through reduction of nitro groups.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
6-((2-chlorobenzyl)thio)-9-propyl-9H-purin-2-amine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antiviral and anticancer agent due to its ability to interact with nucleic acids and enzymes involved in DNA replication.
Biological Research: It is used as a tool compound to study the mechanisms of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules and as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-((2-chlorobenzyl)thio)-9-propyl-9H-purin-2-amine involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can intercalate into DNA, disrupting the replication process and leading to cell death in rapidly dividing cells.
Comparison with Similar Compounds
Similar Compounds
- 6-((2-chlorobenzyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione
- 2-((2-chlorobenzyl)thio)-5-(5-nitro-2-furyl)-1,3,4-thiadiazole
Uniqueness
6-((2-chlorobenzyl)thio)-9-propyl-9H-purin-2-amine is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. Its ability to interact with nucleic acids and enzymes makes it a valuable compound for medicinal and biological research, distinguishing it from other similar compounds that may lack these specific interactions.
Properties
CAS No. |
92494-53-6 |
|---|---|
Molecular Formula |
C15H16ClN5S |
Molecular Weight |
333.8 g/mol |
IUPAC Name |
6-[(2-chlorophenyl)methylsulfanyl]-9-propylpurin-2-amine |
InChI |
InChI=1S/C15H16ClN5S/c1-2-7-21-9-18-12-13(21)19-15(17)20-14(12)22-8-10-5-3-4-6-11(10)16/h3-6,9H,2,7-8H2,1H3,(H2,17,19,20) |
InChI Key |
ZITJURWWDLKJNF-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=NC2=C1N=C(N=C2SCC3=CC=CC=C3Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[6-(5-formylpyridin-2-yl)pyridin-2-yl]pyridine-3-carbaldehyde](/img/structure/B15216528.png)
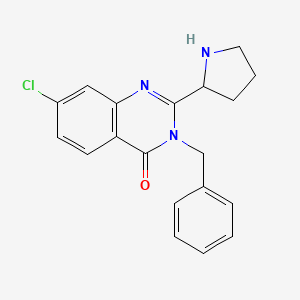
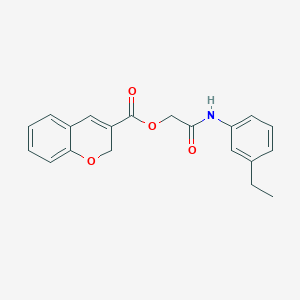
![8-Fluoro-9-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B15216546.png)
![12-hydroxy-1,10-bis(2-propan-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15216561.png)
![[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl N-(2-hydroxybenzoyl)sulfamate;N,N-diethylethanamine](/img/structure/B15216562.png)
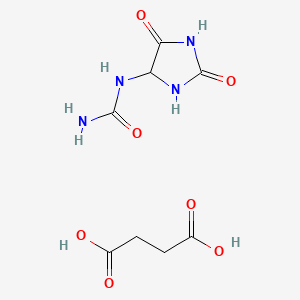
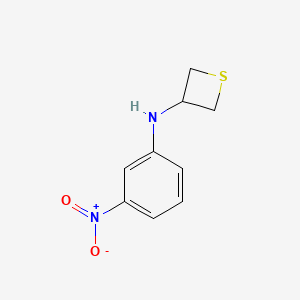
![2-Bromo-1-[2-(cyclopentylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B15216572.png)
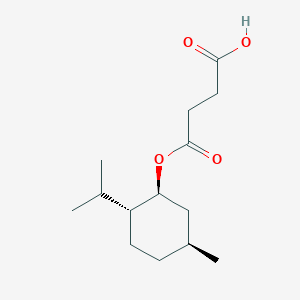
![2-Chloro-1-(5H-chromeno[2,3-b]pyridin-7-yl)-1-propanone](/img/structure/B15216576.png)
